(Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a dimethoxyphenyl group and a methylideneamino moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of (Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE typically involves a multi-step process. One common method starts with the preparation of the triazinoindole core by reacting isatin with 2-aminoguanidinium carbonate in boiling acetic acid . This intermediate is then reacted with 2,5-dimethoxybenzaldehyde under reflux conditions to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
(Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
(Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of (Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE involves its interaction with biological macromolecules. The compound binds to DNA through non-covalent groove binding and electrostatic interactions, leading to conformational changes in the DNA structure . This interaction can inhibit DNA replication and transcription, thereby exerting its anticancer and antimicrobial effects. Additionally, the compound may interact with specific enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
(Z)-1-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-{6-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE can be compared with other triazinoindole derivatives, such as:
3-amino-4H-[1,2,4]triazino[5,6-b]indole: This compound has a similar core structure but lacks the dimethoxyphenyl and methylideneamino groups, resulting in different biological activities.
N-(1,3-dioxoindene-2-ylidene)-4H-[1,2,4]triazino[5,6-b]indol-3-amine: This derivative has a different substituent at the indole nitrogen, which can alter its reactivity and biological properties.
The unique combination of the dimethoxyphenyl and methylideneamino groups in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-11-5-4-6-14-16(11)21-18-17(14)23-25-19(22-18)24-20-10-12-9-13(26-2)7-8-15(12)27-3/h4-10H,1-3H3,(H2,21,22,24,25)/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDXFGIDGAPPPT-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C\C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.